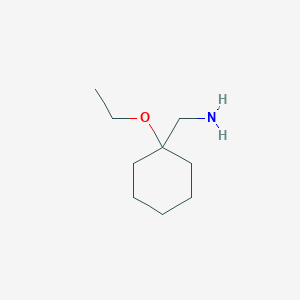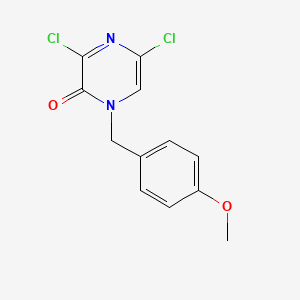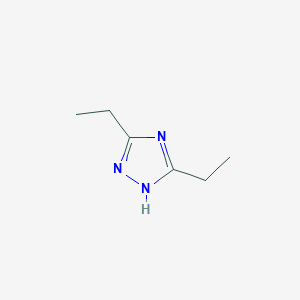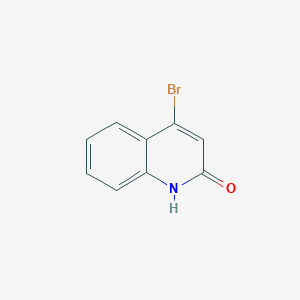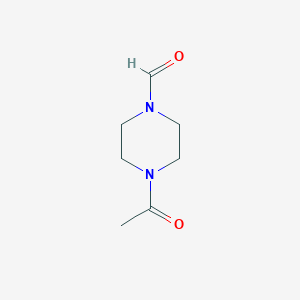
4-Acetylpiperazine-1-carbaldehyde
Vue d'ensemble
Description
4-Acetylpiperazine-1-carbaldehyde is a chemical compound with the CAS Number: 223142-88-9 . It has a molecular weight of 156.18 and its IUPAC name is 4-acetyl-1-piperazinecarbaldehyde . It is used as an intermediate molecule in the synthesis of a wide range of biologically active compounds.
Molecular Structure Analysis
The molecular structure of 4-Acetylpiperazine-1-carbaldehyde is represented by the linear formula C7H12N2O2 . The InChI code for this compound is 1S/C7H12N2O2/c1-7(11)9-4-2-8(6-10)3-5-9/h6H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Acetylpiperazine-1-carbaldehyde include a molecular weight of 156.18 .Applications De Recherche Scientifique
Electron Spin Resonance Studies
- Application: Electron spin resonance spectra analysis.
- Research Insight: Investigation of 1-hydropyridinyl radicals, related to 4-acetylpiperazine-1-carbaldehyde, in various solutions revealed insights into NH proton couplings and solvent effects on hyperfine couplings. This research is crucial for understanding the electron spin resonance properties of certain compounds (Dohrmann & Kieslich, 1978).
Chemical Synthesis
- Application: Synthesis of complex chemical structures.
- Research Insight: 4-Acetylpiperazine-1-carbaldehyde derivatives have been utilized in the synthesis of pyrazolo[4,3-b]pyridines. These compounds are formed through reactions with various ketones, demonstrating the chemical's versatility in synthesizing heterocyclic compounds (Yakovenko et al., 2019).
DNA Interaction and Inhibitory Effects
- Application: Biomedical research, specifically in cancer therapy.
- Research Insight: Silicon phthalocyanine and naphthalocyanines bearing 1-acetylpiperazine units have shown potential in interacting with DNA and inhibiting topoisomerases. This suggests potential applications in developing anticancer drugs (Baş et al., 2019).
Molecular Docking Studies
- Application: Pharmaceutical research for drug development.
- Research Insight: Molecular docking studies of 4-acetylpiperazine-1-carbaldehyde derivatives indicate potential binding modes with various proteins. This implies their potential use in developing drugs with specific target interactions (Desai et al., 2019).
Synthesis of Triazole Derivatives
- Application: Development of novel chemical entities.
- Research Insight: The synthesis of various 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives using 4-acetylpiperazine-1-carbaldehyde demonstrates its utility in creating new chemical structures, potentially useful in various industrial applications (Journet et al., 2001).
Infrared and Raman Spectroscopy
- Application: Material characterization.
- Research Insight: Infrared and Raman spectra of 1-acetylpiperazine (related to 4-acetylpiperazine-1-carbaldehyde) have been studied, providing valuable data on the compound's conformational stability and vibrational frequencies, crucial for material characterization and pharmaceutical research (Emir et al., 2014).
Safety And Hazards
The safety data sheet for a similar compound, Acetylpiperazine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers One relevant paper discusses the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents . Another paper reviews the use of piperazine-based antimicrobial polymers .
Propriétés
IUPAC Name |
4-acetylpiperazine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-7(11)9-4-2-8(6-10)3-5-9/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZHPLRJXJLEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576004 | |
| Record name | 4-Acetylpiperazine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylpiperazine-1-carbaldehyde | |
CAS RN |
223142-88-9 | |
| Record name | 4-Acetylpiperazine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



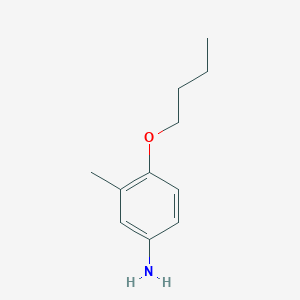

![1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1339342.png)
![3-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B1339347.png)

![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1339351.png)
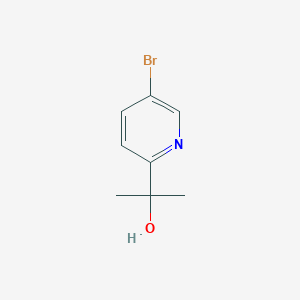
![2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1339359.png)

